

GR 64349 Receptor Binding Affinity: A Technical Guide

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Compound of Interest

Compound Name: GR 64349

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This technical guide provides a comprehensive overview of the receptor binding affinity of **GR 64349**, a potent and selective tachykinin NK2 receptor agonist. The document summarizes quantitative binding data, details experimental methodologies for key assays, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity and Functional Potency Data

The binding affinity and functional potency of **GR 64349** have been characterized primarily at the human recombinant neurokinin NK2 and NK1 receptors. The data consistently demonstrates high affinity and selective agonism at the NK2 receptor.

Radioligand Binding Affinity

In radioligand binding studies, **GR 64349** shows a high affinity for the NK2 receptor, displacing the binding of [¹²⁵I]-NKA.[1][2][3][4][5] In contrast, its affinity for the NK1 receptor is significantly lower, as evidenced by its weak displacement of [³H]-septide binding.[1][2][3][4][5]

Compound	Receptor	Radioligand	pKi	Ki (nM)	Selectivity (NK1/NK2)
GR 64349	NK2	[¹²⁵ I]-NKA	7.77 ± 0.10	17.0	~1,300-fold
GR 64349	NK1	[³ H]-septide	<5	>10,000	
Neurokinin A (NKA)	NK2	[¹²⁵ I]-NKA	-	-	15-fold
Substance P	NK1	[³ H]-septide	-	-	~138-fold (for NK1 over NK2)

Table 1: Binding affinity (pKi) of **GR 64349** for human recombinant NK2 and NK1 receptors. Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)

Functional Agonist Potency

Functional assays confirm that **GR 64349** is a full agonist at both NK2 and NK1 receptors, albeit with substantially greater potency at the NK2 receptor.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) The potency is measured through its ability to stimulate downstream signaling events, including inositol-1 phosphate (IP-1) accumulation, intracellular calcium mobilization, and cyclic AMP (cAMP) synthesis.

Assay	Receptor	pEC ₅₀	EC ₅₀ (nM)	Potency Ratio (NK2/NK1)
IP-1 Accumulation	NK2	9.10 ± 0.16	0.079	1,400-fold
NK1		5.95 ± 0.80	1122	
Calcium Mobilization	NK2	9.27 ± 0.26	0.054	500-fold
NK1		6.55 ± 0.16	282	
cAMP Synthesis	NK2	10.66 ± 0.27	0.022	900-fold
NK1		7.71 ± 0.41	19.5	

Table 2: Functional potency (pEC₅₀) of **GR 64349** in cells expressing human recombinant NK2 and NK1 receptors. Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)[\[5\]](#)

In native tissue bioassays, **GR 64349** has also demonstrated high selectivity, exhibiting over 1000-fold selectivity for NK2 receptors (in rat colon) over NK1 receptors (in guinea-pig ileum).[\[1\]](#) It also shows over 300-fold selectivity for NK2 receptors over NK3 receptors.[\[4\]](#)

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the binding affinity and functional potency of **GR 64349**.

Radioligand Binding Assay (Competition Assay)

This protocol describes a competition binding assay to determine the affinity of **GR 64349** for the NK2 and NK1 receptors.

Objective: To determine the inhibitory constant (K_i) of **GR 64349** by measuring its ability to displace a specific radioligand from its receptor.

Materials:

- Membrane Preparations: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant NK2 or NK1 receptors.
- Radioligands:
 - For NK2 receptors: [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA).[\[3\]](#)
 - For NK1 receptors: [³H]-septide.[\[3\]](#)
- Test Compound: **GR 64349**.
- Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., 1 μM NKA for NK2, or 1 μM Substance P for NK1).
- Assay Buffer: Specific buffer composition as optimized for the assay.

- Filtration Apparatus: 96-well plate harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
- Scintillation Counter: For quantifying radioactivity.

Procedure:

- Incubation Mixture Preparation: In a 96-well plate, combine the cell membranes (e.g., 6 μ g/well), the radioligand (e.g., 0.1 nM [125 I]-NKA for NK2), and varying concentrations of the unlabeled test compound (**GR 64349**).[\[3\]](#)
- Total and Non-specific Binding:
 - For total binding wells, add assay buffer instead of the unlabeled compound.
 - For non-specific binding wells, add a high concentration of the appropriate unlabeled ligand.
- Incubation: Incubate the plates at a controlled temperature (e.g., 23°C) for a sufficient duration to reach equilibrium (e.g., 3 hours).[\[3\]](#)
- Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

- Determine the IC_{50} value (the concentration of competitor that inhibits 50% of the specific binding) from the curve using non-linear regression.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Functional Assays (e.g., Inositol Phosphate Accumulation)

This protocol outlines a method to assess the functional agonist activity of **GR 64349** by measuring the accumulation of a downstream second messenger, inositol-1 phosphate (IP-1).

Objective: To determine the potency (EC_{50}) of **GR 64349** in stimulating the Gq-coupled signaling pathway.

Materials:

- Cell Lines: CHO cells stably expressing the human NK2 or NK1 receptor.
- Test Compound: **GR 64349**.
- Assay Kit: A commercially available IP-1 accumulation assay kit (e.g., HTRF-based).
- Cell Culture Reagents: Standard cell culture media and supplements.

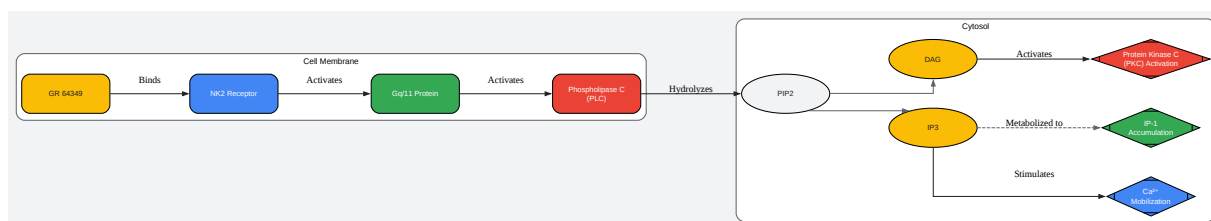
Procedure:

- Cell Seeding: Seed the cells in a 96-well plate and culture until they reach the desired confluency.
- Compound Addition: Add varying concentrations of **GR 64349** to the wells.
- Incubation: Incubate the plate for a specified time at a controlled temperature (e.g., 37°C) to allow for receptor activation and subsequent IP-1 accumulation.
- Cell Lysis and Detection: Lyse the cells and add the detection reagents from the assay kit according to the manufacturer's instructions. These reagents typically include a terbium-cryptate labeled anti-IP-1 antibody and a d2-labeled IP-1 analog.

- **Signal Measurement:** After an incubation period, measure the HTRF signal using a compatible plate reader. The signal is proportional to the amount of IP-1 produced.
- **Data Analysis:**
 - Plot the measured signal against the logarithm of the **GR 64349** concentration.
 - Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.

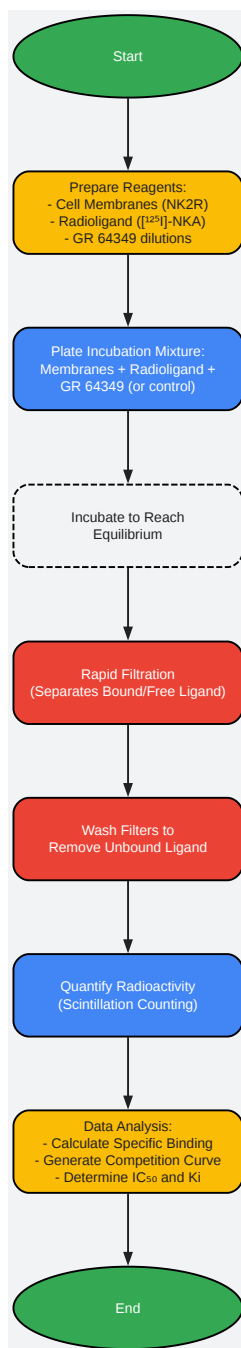
Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.



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Caption: NK2 Receptor Gq Signaling Pathway Activated by **GR 64349**.



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Caption: Experimental Workflow for a Radioligand Competition Binding Assay.

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